Ethyl 2-(2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamido)benzoate is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamido)benzoate typically involves multiple steps. One common approach is to start with the preparation of the piperidine and pyrimidine intermediates, followed by their coupling through an ether linkage. The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl 2-(2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamido)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of advanced materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamido)benzoate involves its interaction with specific molecular targets. The piperidine and pyrimidine rings allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-(2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamido)benzoate can be compared with other compounds that have similar structural features:
Piperidine derivatives: These compounds often exhibit similar biological activities and are used in drug development.
Pyrimidine derivatives: Known for their role in nucleic acids, these compounds are crucial in medicinal chemistry.
Benzoate esters: These compounds are commonly used as preservatives and in the synthesis of various organic molecules.
The uniqueness of this compound lies in its combined structural features, which allow it to interact with multiple targets and undergo diverse chemical reactions.
Properties
IUPAC Name |
ethyl 2-[[2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-3-28-20(27)16-9-5-6-10-17(16)23-18(26)14-29-19-13-15(2)22-21(24-19)25-11-7-4-8-12-25/h5-6,9-10,13H,3-4,7-8,11-12,14H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSAQQFLLXLYOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.